4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a diethylsulfamoyl group and an ethyl-benzothiazolyl moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and ethyl bromide, the benzothiazole ring can be synthesized through a cyclization reaction.
Introduction of the Benzamide Moiety: The benzothiazole derivative can then be reacted with 4-ethylbenzoic acid to form the benzamide linkage.
Sulfonamide Formation: Finally, the diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the benzamide or benzothiazole rings, potentially altering their electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic, basic, or neutral) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or altered aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
Medicinally, derivatives of benzamides are often explored for their pharmacological activities, including as anti-inflammatory, analgesic, or antipsychotic agents.
Industry
Industrially, the compound could be used in the development of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole moiety might enhance binding affinity or specificity, while the sulfonamide group could influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)benzamide: Lacks the benzothiazole ring, potentially altering its biological activity.
N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide: Missing the sulfonamide group, which might affect its solubility and pharmacokinetic properties.
4-(methylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide: A similar compound with a methyl instead of a diethyl group, possibly impacting its steric and electronic properties.
Uniqueness
The unique combination of the diethylsulfamoyl group and the benzothiazole ring in 4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-14-8-7-9-17-18(14)21-20(27-17)22-19(24)15-10-12-16(13-11-15)28(25,26)23(5-2)6-3/h7-13H,4-6H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGGHBLJUIOIHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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